(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Description
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a stereochemically defined (4S) configuration and a conjugated (2E)-enoyl group substituted with a 4-methylphenyl moiety. Oxazolidinones are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as aldol additions, alkylations, and reductions . The (2E)-configured enoyl group in this compound may enhance its reactivity in conjugate additions or cycloadditions, while the 4-methylphenyl substituent could influence steric and electronic properties, affecting interactions in catalytic or biological systems. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP, which are critical for confirming stereochemistry .
Properties
IUPAC Name |
(4S)-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)11-12-18(21)20-17(13-23-19(20)22)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3/b12-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXSZYICVIVCPJ-FMQWLBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2C(COC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2[C@H](COC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.
Addition of the (4-methylphenyl)prop-2-enoyl group: This is usually done through a condensation reaction involving the corresponding acid chloride and the oxazolidinone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced oxazolidinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during the reaction. The molecular targets and pathways involved include interactions with various enzymes and receptors that recognize the chiral center, leading to selective reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Structural and Stereochemical Differences
The table below compares the target compound with key analogs, highlighting substituents, stereochemistry, and applications:
Key Findings
Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analog (ezetimibe precursor), which may influence bioavailability or binding in hydrophobic environments . The (5S)-hydroxypentanoyl moiety in the ezetimibe precursor is critical for its activity as a cholesterol absorption inhibitor, demonstrating the role of hydroxyl groups in target engagement .
Stereochemical Influence: The 4S configuration is conserved across multiple oxazolidinones (e.g., ezetimibe precursor, target compound) to maintain chiral induction capabilities . C5 stereochemistry (e.g., 5S in the ezetimibe precursor) is essential for enantioselective biocatalytic reductions, achieving >95% conversion .
Synthetic Methodologies :
- Biocatalysis (e.g., glucose dehydrogenase-mediated NADPH regeneration) enables high-yield, enantioselective synthesis of the ezetimibe precursor .
- Samarium iodide (SmI2) promotes asymmetric Reformatsky reactions in compound 14d, though yields are moderate (30%) .
Biological Activity :
- The ezetimibe precursor demonstrates cholesterol-lowering activity via NPC1L1 protein inhibition, while other analogs (e.g., pyrazolone derivatives) lack reported biological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
